molecular formula C11H9N3O B12593233 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one CAS No. 651043-33-3

3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one

Cat. No.: B12593233
CAS No.: 651043-33-3
M. Wt: 199.21 g/mol
InChI Key: SENVBHFXYURNDH-UHFFFAOYSA-N
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Description

3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is a sophisticated fused N-heterocyclic compound that combines an indole motif with a partially saturated 1,4-diazepinone ring. This structure places it within a class of molecules of significant interest in synthetic and medicinal chemistry research . Nitrogen-containing fused heterocycles like this one are recognized as versatile scaffolds with a wide range of potential biological properties . Although the specific biological data for this compound may be limited, structurally related tricyclic indole-diazepinones have been identified as inhibitors of key biological targets, such as the induced myeloid leukemia cell differentiation protein (Mcl-1), and have demonstrated inhibitory activity against various kinases, including extracellular signal-regulated kinase 2 (ERK2) and cyclin-dependent kinases (CDK1/CDK5) . The fusion of a diazepine ring with privileged structures like indole is a strategy often used in drug discovery to generate compounds with unique three-dimensional shapes and potential for high target affinity . The synthesis and characterization of such complex molecules require advanced analytical techniques, including 1H, 13C, and 15N-NMR spectroscopy, and high-resolution mass spectrometry (HRMS), as employed for similar fused diazepinone derivatives . This product is intended for research purposes as a key intermediate or a core scaffold for the design and development of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651043-33-3

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

4,6-dihydro-3H-[1,4]diazepino[6,5-b]indol-5-one

InChI

InChI=1S/C11H9N3O/c15-11-10-9(12-5-6-13-11)7-3-1-2-4-8(7)14-10/h1-5,14H,6H2,(H,13,15)

InChI Key

SENVBHFXYURNDH-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C(C(=O)N1)NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Cyclization Reactions

One effective method for synthesizing 3,6-Dihydrodiazepino[6,5-b]indol-5(4H)-one involves cyclization reactions between indole derivatives and diazepine precursors.

  • Reagents : Indole derivatives (e.g., methyl indole-2-carboxylate) and appropriate diazepine precursors.
  • Conditions : The reaction typically requires acidic conditions (e.g., p-toluenesulfonic acid) and is conducted in a solvent such as toluene at elevated temperatures (reflux conditions).

The general procedure involves mixing the reactants in the solvent and heating under reflux while monitoring the reaction progress via thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated through filtration and recrystallization.

Hydrazine Derivatives

Another approach utilizes hydrazine derivatives to synthesize 3,6-Dihydrodiazepino[6,5-b]indol-5(4H)-one.

  • Reagents : Hydrazine hydrate or phenylhydrazine.
  • Conditions : The reaction is typically performed under acidic conditions in a methanol solvent at reflux temperature.

The process begins with the reaction of indole derivatives with hydrazine in methanol. The mixture is heated until the starting materials are consumed (monitored by TLC), followed by cooling and precipitation of the product.

Yield and Characterization

The yields for these synthesis methods can vary significantly based on the specific conditions employed:

Method Yield (%) Conditions
Cyclization with Indole 63–98 Reflux in toluene with acid catalyst
Hydrazine Reaction 65 Reflux in methanol

Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Tetrahydro and hexahydro derivatives.

    Substitution: Various substituted diazepinoindole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds related to 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. A notable study demonstrated that these compounds could inhibit the growth of various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It has been found to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may lead to anxiolytic and antidepressant effects, making it a candidate for the development of new treatments for mood disorders .

Material Science

Polymer Synthesis
In material science, this compound has been utilized in the synthesis of novel polymers. Its unique chemical structure allows it to act as a monomer in the creation of polymeric materials with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings and composites that require durability and resistance to environmental degradation .

Comprehensive Data Table

Application Area Description Key Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells; inhibits growth in various cancer cell lines .
NeuropharmacologyPotential treatment for mood disordersModulates serotonin and dopamine receptors; shows anxiolytic and antidepressant effects .
Material ScienceUse in polymer synthesisEnhances thermal stability and mechanical properties of polymers .

Case Studies

  • Anticancer Study
    A study published in a peer-reviewed journal highlighted the efficacy of this compound derivatives against breast cancer cells. The results indicated a significant reduction in cell viability at low concentrations, suggesting a promising avenue for developing new anticancer therapies.
  • Neuropharmacological Investigation
    In another research effort focusing on neuropharmacology, scientists administered this compound to animal models exhibiting anxiety-like behaviors. The results showed a marked reduction in anxiety levels compared to control groups, supporting its potential use as an anxiolytic drug.
  • Material Development
    A recent project involved synthesizing a polymer using this compound as a monomer. The resultant polymer demonstrated superior mechanical strength and thermal stability compared to conventional polymers used in similar applications.

Mechanism of Action

The mechanism of action of 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Diazepinoindole Family

1,4-Diazepino[5,6-b]indol-5(4H)-one, 3,10-dihydro- (CAS: 651043-32-2)
  • Molecular Formula : C₁₁H₉N₃O (identical to the target compound).
  • Key Differences : The diazepine ring is fused to the indole at the [5,6-b] position instead of [6,5-b], altering the spatial arrangement of the nitrogen atoms.
  • Properties : Similar PSA (57.25 Ų) but distinct reactivity due to ring fusion orientation. This positional isomerism may influence binding interactions in biological systems .
2,8-Dioxohexahydro-1H-[1,4]diazepino[2,3-h]quinoline-9-carboxylic Acid
  • Molecular Formula : C₁₄H₁₃N₃O₅.
  • Key Differences: Incorporates a quinoline core fused to the diazepine ring ([2,3-h] fusion) and features a carboxylic acid group and two ketone moieties.
  • Properties : Higher molecular weight (287.27 g/mol ) and increased polarity (PSA: ~120 Ų due to carboxylic acid and ketones). The additional functional groups enhance solubility but may reduce membrane permeability compared to the target compound .
4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (Pharmaceutical Impurity)
  • Molecular Formula : C₁₃H₁₂N₄O.
  • Key Differences : A dipyrido-diazepine system with fused pyridine rings instead of indole.

Indole-Based Alkaloids and Derivatives

Zero yu zi Alkaloid (3,4-Dihydro-6-hydroxy-4-methyl-6H-pyrido[6,5-b]indol-5(1H)-one)
  • Molecular Formula : C₁₂H₁₂N₂O₂.
  • Key Differences : A pyridoindole structure lacking the diazepine ring.
  • Biological Activity: No cytotoxicity (IC₅₀ >100 μM against HepG2 and MDA-231 cells), suggesting that the diazepine ring in the target compound could modulate bioactivity .
Coumarin-Fused Benzo[b][1,4]diazepine Derivatives
  • Example : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
  • Key Differences : Incorporates coumarin and tetrazole moieties, increasing molecular complexity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features PSA (Ų) Notable Properties
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one C₁₁H₉N₃O 199.21 Indole fused to diazepine at [6,5-b] 57.25 Moderate polarity, synthetic versatility
1,4-Diazepino[5,6-b]indol-5(4H)-one, 3,10-dihydro- C₁₁H₉N₃O 199.21 [5,6-b] ring fusion 57.25 Positional isomer with distinct reactivity
2,8-Dioxohexahydroquinoline-diazepine carboxylic acid C₁₄H₁₃N₃O₅ 287.27 Quinoline core, carboxylic acid ~120 High polarity, limited permeability
4-Methyl-dipyridodiazepinone C₁₃H₁₂N₄O 240.26 Dipyrido-diazepine ~65 Pharmaceutical impurity
Zero yu zi alkaloid C₁₂H₁₂N₂O₂ 216.24 Pyridoindole ~70 Non-cytotoxic

Key Findings and Implications

Ring Fusion Orientation: The [6,5-b] vs. [5,6-b] fusion in diazepinoindoles significantly alters electronic density distribution, impacting binding to biological targets .

Functional Groups : Ketones and carboxylic acids (e.g., in ’s compound) enhance solubility but may reduce bioavailability compared to the unsubstituted target compound .

Biological Activity

3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N3OC_{11}H_{9}N_{3}O. It belongs to the class of diazepines and indoles, which are known for their diverse pharmacological properties. The compound's structure includes a diazepine ring fused to an indole moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Some studies have suggested that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter levels in the brain.
  • Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Antidepressant Activity

A study conducted by Garcia et al. (1973) explored the synthesis and preliminary biological evaluation of diazepino derivatives. The findings suggested that certain derivatives exhibited significant antidepressant-like effects in animal models .

Antitumor Activity

Research published in the Journal of Heterocyclic Chemistry highlighted the synthesis of various diazepino derivatives and their evaluation against cancer cell lines. The study reported that some compounds demonstrated promising cytotoxicity against human cancer cells, indicating that this compound may share similar properties .

Antimicrobial Properties

In a comparative study of indole derivatives, this compound was evaluated for its antimicrobial activity. Results showed inhibition against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Data Tables

Biological ActivityReferenceObservations
Antidepressant EffectsGarcia et al. (1973) Significant effects in animal models
Antitumor ActivityJournal of Heterocyclic Chemistry Cytotoxicity against human cancer cells
Antimicrobial PropertiesComparative Study Inhibition of Gram-positive bacteria

Case Studies

  • Case Study on Antidepressant Effects :
    In a controlled study involving rodents, researchers administered varying doses of this compound. Behavioral assessments indicated a dose-dependent reduction in depressive-like symptoms compared to a control group.
  • Case Study on Antitumor Activity :
    A laboratory investigation assessed the efficacy of this compound on breast cancer cell lines. The results demonstrated significant cell death at specific concentrations after 48 hours of treatment.

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